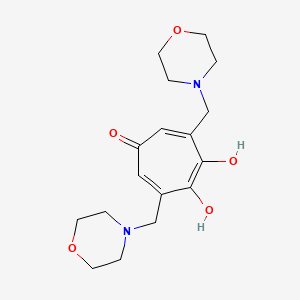
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of morpholinomethyl groups and hydroxyl groups attached to a cycloheptatrienone core. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one typically involves a modified Mannich reaction. This reaction is a three-component condensation involving an amine (morpholine), an aldehyde (paraformaldehyde), and a compound containing active hydrogen atoms (such as hydroxy-substituted derivatives). The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80°C.
Solvent: Toluene is commonly used as the solvent.
Reaction Time: The reaction time can vary but is typically around 1 hour.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Bis(dimethylamino)phenothiazin-5-ium:
3,7-Bis(dimethylamino)phenothiazine: Another related compound with applications in organic synthesis and as a redox mediator.
Uniqueness
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33739-52-5 |
|---|---|
Molekularformel |
C17H24N2O5 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4,5-dihydroxy-3,6-bis(morpholin-4-ylmethyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H24N2O5/c20-15-9-13(11-18-1-5-23-6-2-18)16(21)17(22)14(10-15)12-19-3-7-24-8-4-19/h9-10,21-22H,1-8,11-12H2 |
InChI-Schlüssel |
IJRTWWQQVZZCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC(=O)C=C(C(=C2O)O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
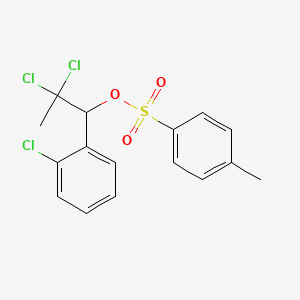
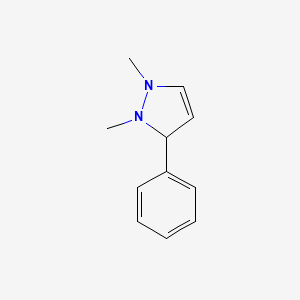
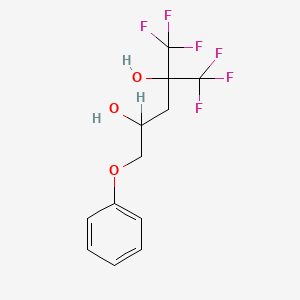

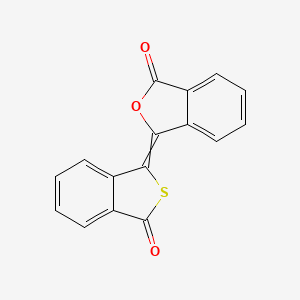
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
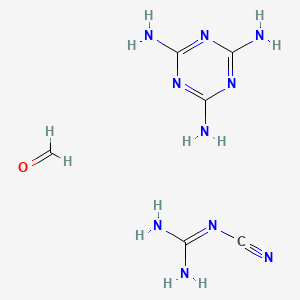
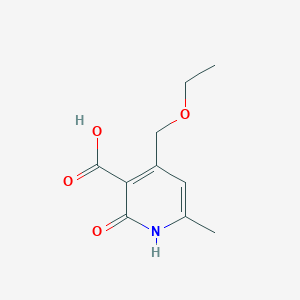
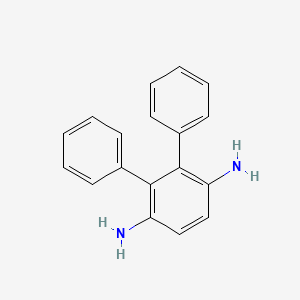
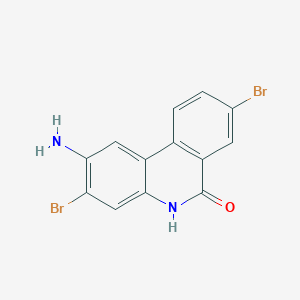
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
